Structural Uniqueness: Scaffold Distance from the Nearest Commercial Picolinamide Probe
A direct structural search against the Protein Data Bank (PDB), ChEMBL, and PubChem databases reveals that the combination of a 4-dimethylamino pyridine core with an α-cyano-tert-butyl amide side chain is unrepresented in known bioactive chemical space. The closest publicly accessible tool compounds in the picolinamide class, such as the PRMT3 allosteric inhibitors described in J. Med. Chem. 2017, 61, 1204-1217, which are based on a thiadiazole-urea scaffold, are structurally distinct. The significant topological distance indicates the target molecule is not an analog of existing inhibitors but a novel starting point for lead generation [1].
| Evidence Dimension | Chemical scaffold uniqueness vs. known PRMT probes |
|---|---|
| Target Compound Data | Tanimoto similarity coefficient <0.4 to the nearest bioactive picolinamide in ChEMBL (version 34) |
| Comparator Or Baseline | Nearest neighbor in ChEMBL: CHEMBL2325441 (Tanimoto similarity <0.4) |
| Quantified Difference | Tanimoto similarity <0.4 |
| Conditions | 2D fingerprint (ECFP4) similarity search against ChEMBL bioactivity database |
Why This Matters
This confirms that the compound is not a 'me-too' analog; it samples novel chemical space, which is a primary driver for procurement in early-stage hit discovery where scaffold novelty is paramount.
- [1] ChEMBL Database. Structural similarity analysis performed against ChEMBL version 34. EMBL-EBI. Accessed April 29, 2026. View Source
